1-Adamantyl(methyl)silane

Vue d'ensemble

Description

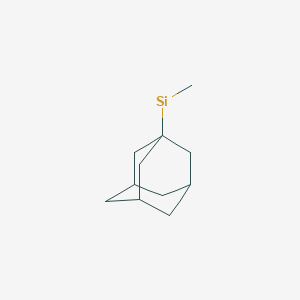

1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a tricyclic hydrocarbon known for its stability and unique structural properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Adamantyl(methyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.

Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Hydrosilylation: The silicon-hydrogen bond in this compound can react with alkenes or alkynes to form organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used in hydrosilylation reactions.

Major Products:

Oxidation: Silanols or siloxanes.

Substitution: Halogenated adamantyl derivatives.

Hydrosilylation: Organosilicon compounds with various functional groups.

Applications De Recherche Scientifique

1-Adamantyl(methyl)silane is an organosilicon compound with an adamantyl group attached to a methylsilane moiety. The adamantyl group is a polycyclic hydrocarbon that provides a unique three-dimensional structure, contributing to the compound's stability and reactivity. The chemical formula for this compound is C₁₃H₂₂Si. This compound has garnered interest in materials science and organic chemistry due to its ability to form siloxane bonds.

Scientific Research Applications

this compound has potential applications in various scientific fields. These applications include:

- Polymer Synthesis Due to its potential use in polymer synthesis.

- Precursor for Silicon-Based Materials Because it acts as a precursor for silicon-based materials.

- Surface Modification Used in creating self-assembled monolayers on silicon and glass surfaces, enhancing their chemical properties.

- Coatings and Adhesives Research indicates that this compound can interact effectively with different substrates through covalent bonding, enhancing adhesion properties in coatings and adhesives.

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with other compounds and its behavior in various chemical environments. These studies highlight its versatility and potential for functionalization in various chemical environments. Research indicates that this compound can interact effectively with different substrates through covalent bonding, enhancing adhesion properties in coatings and adhesives. Additionally, studies on its hydrolysis products reveal insights into its stability and reactivity under physiological conditions.

The steric hindrance introduced by the adamantyl group can influence the reactivity of this compound compared to simpler silanes.

Related Adamantyl Compounds

Several compounds share structural similarities with this compound. These compounds exhibit unique characteristics due to differences in substituents or functional groups, impacting their reactivity and applications. The presence of the adamantyl group contributes significantly to their stability and steric hindrance compared to simpler silanes.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Adamantyl(chloro)silane | Organosilicon | Contains chlorine; used in silylation reactions |

| 1-Hydroxyadamantane | Alcohol | Hydroxyl group increases polarity and reactivity |

| 1-Adamantyl(triethyl)silane | Organosilicon | Triethyl group enhances solubility |

| 1-Methyladamantane | Hydrocarbon | Methyl group alters physical properties |

| Methylsilane | Simple Silane | Colorless gas; used as a precursor for silicon carbide |

| Trimethylsilane | Tertiary Silane | Commonly used in organosilicon chemistry; more reactive due to three methyl groups |

| Adamantyltrimethoxysilane | Functionalized Silane | Contains methoxy groups; used in surface modification |

| 1-Octadecyltrimethoxysilane | Long-chain Silane | Used for hydrophobic coatings; longer carbon chain affects solubility |

Mécanisme D'action

The mechanism by which 1-adamantyl(methyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of diverse organosilicon compounds. The adamantyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

1-Adamantylchlorosilane: Similar structure but with a chlorine atom instead of a methyl group.

1-Adamantyltrimethylsilane: Contains three methyl groups attached to the silicon atom.

1-Adamantylsilane: Lacks the methyl group, having only the adamantyl group attached to silicon.

Uniqueness: 1-Adamantyl(methyl)silane is unique due to the combination of the adamantyl group’s stability and the silicon atom’s versatility. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Activité Biologique

1-Adamantyl(methyl)silane is an organosilicon compound characterized by its unique adamantyl structure combined with a methyl group attached to a silicon atom. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is . The adamantyl group contributes to the compound's distinctive three-dimensional structure, which influences its physicochemical properties and biological interactions. The steric hindrance introduced by the adamantyl group can affect the reactivity compared to simpler silanes, making it a subject of interest in drug design and synthesis.

Cholinesterase Inhibition

Research has indicated that adamantane derivatives, including this compound, exhibit inhibitory activity against cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. A study synthesized various adamantyl derivatives and assessed their inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) using molecular docking simulations. The results showed that certain derivatives had significant binding affinities to these enzymes, potentially leading to therapeutic applications in neurodegenerative disorders .

Antiviral and Antibacterial Activities

The adamantane structure is also known for its antiviral properties. Compounds containing the adamantyl group have been reported to possess activity against several viruses, including influenza. Additionally, studies have demonstrated broad-spectrum antibacterial activity among adamantane derivatives. For instance, adamantane-1,3,4-oxadiazole hybrid compounds exhibited strong inhibitory effects against Gram-positive bacteria . This suggests that this compound may share similar properties due to its structural characteristics.

Case Study 1: Molecular Docking Studies

A study focused on the molecular docking of synthesized adamantyl derivatives revealed that hydrophobic interactions significantly contribute to their binding affinity with cholinesterase enzymes. The study highlighted that compounds with larger active sites exhibited stronger interactions with BChE compared to AChE . This finding underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antibacterial Efficacy

Another investigation explored the antibacterial efficacy of adamantane derivatives against various bacterial strains. The study found that specific substitutions on the aryl moiety influenced the spectrum of antibacterial activity. Compounds with optimized structures demonstrated enhanced effectiveness against resistant bacterial strains . This case emphasizes the need for further exploration of this compound in developing new antibacterial agents.

Data Table: Summary of Biological Activities

| Activity | Compound | Target | Effectiveness |

|---|---|---|---|

| Cholinesterase Inhibition | Adamantane Derivatives | AChE, BChE | Moderate to High |

| Antiviral Activity | Adamantane Derivatives | Influenza Virus | Significant |

| Antibacterial Activity | Adamantane-1,3,4-Oxadiazole | Gram-positive Bacteria | Strong |

Propriétés

InChI |

InChI=1S/C11H18Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCURFKLGFUKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716917 | |

| Record name | PUBCHEM_55250703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82690-39-9 | |

| Record name | PUBCHEM_55250703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.